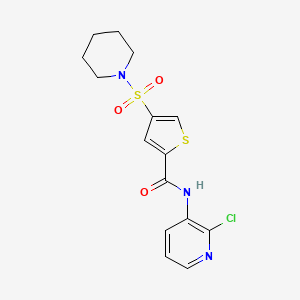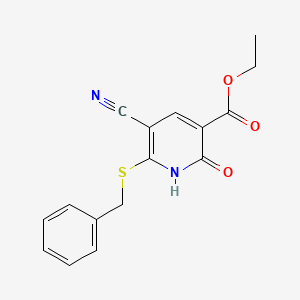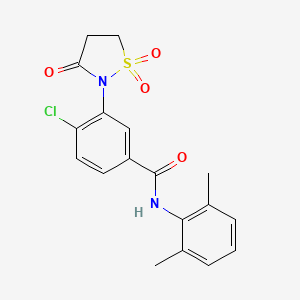
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide is a compound that combines the structural features of carbazole and thiophene. Carbazole derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Thiophene derivatives are also significant in medicinal chemistry due to their diverse pharmacological activities. The combination of these two moieties in a single molecule can potentially lead to compounds with enhanced biological activities and novel properties.
Zukünftige Richtungen
The future directions for research on “N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide” could include further exploration of its biological activities, given the known activities of compounds bearing both 1,3,4-thiadiazole and carbazole moieties . Additionally, the development of more efficient synthesis methods and the study of its physical and chemical properties could be areas of interest.
Wirkmechanismus
Target of Action
A structurally similar compound, 1-(9-ethyl-9h-carbazol-3-yl)-n-methylmethanamine, has been reported to interact with thecellular tumor antigen p53 . The p53 protein plays a crucial role in preventing cancer formation, thus acting as a tumor suppressor.
Biochemical Pathways
Given its potential interaction with p53, it may influence pathways related tocell cycle regulation , DNA repair , and apoptosis .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to related compounds, it may inducecell cycle arrest , DNA repair mechanisms , or programmed cell death (apoptosis) in cells with damaged DNA .
Biochemische Analyse
Biochemical Properties
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to increased cell apoptosis and senescence, highlighting its potential as an antitumor agent. Additionally, this compound interacts with p38-MAPK and c-Jun N-terminal kinase (JNK), further influencing cell growth inhibition .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In melanoma cells, it induces apoptosis and senescence through the activation of the p53 signaling pathway . This compound selectively inhibits the growth of BRAF-mutated and BRAF-wild-type melanoma cells while having minimal effects on normal human primary melanocytes . The influence of this compound on cell signaling pathways, gene expression, and cellular metabolism underscores its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It enhances the phosphorylation of p53 at Ser15, leading to increased apoptosis and senescence in melanoma cells . This effect is dependent on the expression of the p53 gene, as knockdown or deletion of p53 counteracts the compound’s effects . Additionally, this compound activates p38-MAPK and JNK, which are crucial for its growth-inhibitory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound maintains its activity over extended periods, leading to sustained effects on cellular function . Long-term exposure to this compound results in consistent induction of apoptosis and senescence in melanoma cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, there may be threshold effects and potential toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s influence on metabolic pathways contributes to its overall biochemical and cellular effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 2-thiophenecarboxamide. The reaction is usually carried out in the presence of a catalyst such as acetic acid in an organic solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity would be essential. Additionally, the development of efficient purification techniques, such as recrystallization or chromatography, would be necessary to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens or alkylating agents in the presence of a base like potassium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the carbazole moiety.
Wissenschaftliche Forschungsanwendungen
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(9-ethyl-9H-carbazol-3-yl)-3,4,5-trimethoxybenzamide
- N-(9-ethyl-9H-carbazol-3-yl)methylene-3,4-dimethylisoxazol-5-amine
- 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines
Uniqueness
N-(9-ethyl-9H-carbazol-3-yl)-2-thiophenecarboxamide is unique due to the combination of carbazole and thiophene moieties in its structure. This combination can lead to enhanced biological activities and novel properties not observed in compounds containing only one of these moieties. Additionally, the specific substitution pattern and functional groups present in this compound can further differentiate it from other similar compounds .
Eigenschaften
IUPAC Name |
N-(9-ethylcarbazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-2-21-16-7-4-3-6-14(16)15-12-13(9-10-17(15)21)20-19(22)18-8-5-11-23-18/h3-12H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFQNPUWVFXKNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl 4-fluorobenzoate](/img/structure/B5252027.png)
![3,5-dimethyl-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5252032.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-thiophenecarboxamide](/img/structure/B5252037.png)
![N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B5252051.png)
![N-[2-(2-methylphenoxy)ethyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5252067.png)

![N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine](/img/structure/B5252080.png)
![1-benzyl-8-aza-1-azoniatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene chloride](/img/structure/B5252087.png)
![1-(3-Bromophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5252090.png)
![2-(allylthio)-4-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5252093.png)

![3-(4-methoxyphenyl)-10-propanoyl-11-(2-propoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5252127.png)

![(2E)-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-(2-pyridinyl)acrylamide](/img/structure/B5252137.png)
